3-Hydroxymandelic acid, (-)-

Description

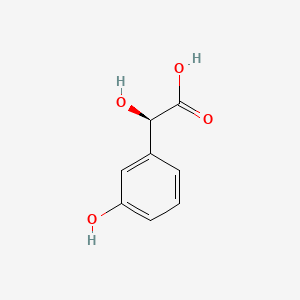

3-Hydroxymandelic acid, (-)-: is a hydroxy acid derivative of mandelic acid. It is a white, crystalline solid that belongs to the group of aromatic α-hydroxy carboxylic acids. This compound is known for its chirality, existing in enantiomeric forms. It is a metabolite of phenylephrine, an α-receptor agonist, and is found in human urine as a normal constituent .

Properties

CAS No. |

17513-99-4 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(2R)-2-hydroxy-2-(3-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m1/s1 |

InChI Key |

OLSDAJRAVOVKLG-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@H](C(=O)O)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxymandelic acid can be synthesized through various methods. One common approach involves the hydroxylation of mandelic acid. This process typically uses reagents such as hydrogen peroxide and a catalyst like iron(III) chloride under controlled conditions .

Industrial Production Methods: In industrial settings, 3-Hydroxymandelic acid is often produced through the chiral separation of mandelic acid derivatives. Techniques such as ligand-exchange capillary electrochromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymandelic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Dihydroxy derivatives

Substitution: Various substituted mandelic acid derivatives

Scientific Research Applications

3-Hydroxymandelic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: It serves as a metabolite marker in studies involving phenylephrine metabolism.

Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of urinary infections and acne.

Industry: It is used in the production of semi-synthetic penicillins and cephalosporins.

Mechanism of Action

The mechanism of action of 3-Hydroxymandelic acid involves its role as a metabolite of phenylephrine. Phenylephrine is an α-receptor agonist, and its metabolism leads to the formation of 3-Hydroxymandelic acid. This compound can interact with various molecular targets and pathways, including those involved in oxidative stress and antioxidant defense .

Comparison with Similar Compounds

- Mandelic acid

- 3,4-Dihydroxymandelic acid

- 4-Hydroxy-3-methoxymandelic acid

Comparison: 3-Hydroxymandelic acid is unique due to its specific hydroxylation pattern on the aromatic ring. This structural feature imparts distinct chemical and biological properties compared to other mandelic acid derivatives. For instance, 3,4-Dihydroxymandelic acid has two hydroxyl groups, which significantly alters its reactivity and applications .

Q & A

Q. What are the standard synthetic routes for (-)-3-Hydroxymandelic acid, and how can researchers optimize yield?

- Methodology : Two primary routes are documented:

- Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate hydrolysis : Hydrolysis under acidic or basic conditions yields (-)-3-Hydroxymandelic acid with ~58% efficiency. Reaction parameters (temperature, catalyst concentration) must be calibrated to minimize byproducts .

- Derivatization from D-(-)-Mandelic acid : Selective hydroxylation at the 3-position using enzymatic or chemical catalysts. Enantiomeric purity is maintained by controlling stereochemistry during hydroxylation .

- Optimization : Monitor reaction progress via TLC or HPLC. Use chiral columns to confirm enantiomeric purity (>98% by GC-MS) .

Q. What safety protocols are critical when handling (-)-3-Hydroxymandelic acid in the laboratory?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Gloves must comply with EN 374 standards to prevent permeation .

- First Aid : In case of eye contact, rinse with water for 15 minutes and seek medical attention. Skin exposure requires immediate washing with soap .

- Storage : Keep in a cool, dry environment (<25°C) away from strong acids/oxidizers to avoid decomposition .

Q. Which analytical techniques are recommended for characterizing (-)-3-Hydroxymandelic acid?

- Spectroscopic Methods :

- GC-MS : Use non-derivatized samples with electron ionization (70 eV) for fragmentation patterns. Predominant ions: m/z 168 (molecular ion), 123 (base peak) .

- LC-MS/MS : Employ reverse-phase C18 columns with mobile phase (acetonitrile:water = 9:1). Detection at UV 254 nm confirms retention time (Rf = 0.7) .

- NMR : Dissolve in D2O for 1H (400–700 MHz) and 13C NMR. Key signals: δ 4.8 (CH-OH), 7.2–7.4 (aromatic protons) .

Advanced Research Questions

Q. How does (-)-3-Hydroxymandelic acid influence T-cell receptor-mediated pathways?

- Mechanistic Insight : The compound inhibits NFAT (Nuclear Factor of Activated T-cells) activation in a concentration-dependent manner, suppressing T-cell proliferation.

- Experimental Design :

Q. How should researchers resolve contradictions in spectral data for (-)-3-Hydroxymandelic acid?

- Case Example : Discrepancies in LC-MS/MS fragmentation patterns may arise from ionization conditions.

- Resolution :

- Calibrate Instrumentation : Validate mass accuracy with internal standards (e.g., deuterated analogs).

- Cross-Validate Techniques : Compare GC-MS (non-derivatized) and LC-MS/MS data to confirm molecular ion consistency .

- Control Sample Purity : Ensure >98% purity via HPLC before analysis to exclude contaminants .

Q. What experimental controls are essential for studying (-)-3-Hydroxymandelic acid’s stability under varying pH?

Q. How can enantiomeric purity of (-)-3-Hydroxymandelic acid be validated?

Q. What are the implications of (-)-3-Hydroxymandelic acid’s role as a Phenylephrine metabolite?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.